molecular formula C10H12INO2 B12335334 (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate CAS No. 1217644-98-8

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate

Cat. No.: B12335334
CAS No.: 1217644-98-8
M. Wt: 305.11 g/mol
InChI Key: SGJQYHJXPGZOPH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol . This compound is known for its unique structure, which includes an iodine atom attached to a benzoate ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 2-(1-aminoethyl)-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification is achieved through techniques such as recrystallization and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its binding affinity to certain proteins and enzymes. The compound can interfere with enzymatic activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-aminoethyl)-benzoate: Lacks the iodine atom, resulting in different reactivity and applications.

    Methyl 2-(1-aminoethyl)-5-bromobenzoate: Contains a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    Methyl 2-(1-aminoethyl)-5-chlorobenzoate:

Uniqueness

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with iodine-sensitive targets .

Biological Activity

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C11H12N2O2I and a molecular weight of 305.11 g/mol, this compound exhibits diverse biological activities attributed to its benzoate structure, iodine substitution, and aminoethyl group.

Structural Characteristics

The compound features:

  • Benzoate Structure : Provides a stable aromatic system.
  • Iodine Substitution : Enhances reactivity and biological interactions.
  • Aminoethyl Group : Contributes to its potential as a biological agent.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its structural components. Similar compounds have demonstrated various activities, including antibacterial and antifungal properties. Preliminary studies suggest that this compound may interact with several biological targets, although further research is necessary to elucidate these interactions fully.

Potential Biological Activities

  • Antibacterial Activity :
    • Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
    • Interaction studies indicate potential binding affinities with bacterial DNA gyrase, which is crucial for DNA replication.
  • Antifungal Activity :
    • The presence of the iodine atom may enhance the compound's ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.
  • Enzyme Inhibition :
    • Initial findings suggest that this compound may inhibit enzymes involved in critical biological processes, although specific targets remain to be identified.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

Compound NameCAS NumberSimilarity IndexNotable Activity
Methyl 4-amino-5-iodo-2-methylbenzoate268568-11-20.94Antibacterial against E. coli
Methyl 2-amino-4-iodobenzoate144550-76-50.91Antifungal activity
Methyl 2-(2-aminoethyl)-5-iodobenzoate1217644-98-80.90Inhibitory effects on DNA gyrase
Methyl 3-amino-5-iodobenzoateNot Listed0.89Moderate antibacterial properties
Methyl 4-amino-3-iodobenzoateNot Listed0.88Potential enzyme inhibition

Case Studies and Research Findings

Recent studies have focused on the synthesis and profiling of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of iodobenzoates exhibit varying degrees of antibacterial activity against E. coli and Klebsiella pneumoniae, suggesting that this compound may possess similar properties .
  • Mechanism of Action :
    • Research indicates that compounds like this compound may inhibit bacterial DNA gyrase, which is essential for DNA replication in bacteria .
  • Structure-Activity Relationship (SAR) :
    • Preliminary SAR studies highlight the significance of the amino group and iodine substitution in enhancing biological activity, indicating that modifications to these functional groups could lead to improved efficacy .

Properties

CAS No.

1217644-98-8

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 2-[(1S)-1-aminoethyl]-5-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1

InChI Key

SGJQYHJXPGZOPH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)I)C(=O)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)I)C(=O)OC)N

Origin of Product

United States

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